molecular formula C21H23N3O2 B2396364 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide CAS No. 903263-27-4

3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide

Cat. No.: B2396364
CAS No.: 903263-27-4
M. Wt: 349.434
InChI Key: LGYCPLQFYIGYHV-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide, provided for research purposes. It belongs to the 3,4-dihydroquinazolin-4-one class of heterocyclic compounds, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery . Quinazolinone derivatives are extensively investigated for their potential biological activities. Scientific literature highlights that compounds within this structural class are frequently studied as potent and selective inhibitors of various enzymatic targets . Notably, closely related analogs have been identified as tankyrase inhibitors, which are attractive targets in cancer research, particularly in the modulation of the Wnt signaling pathway . Other research avenues for quinazolinones include their evaluation as anti-cancer agents through interactions with targets like Topoisomerase II, VEGFR2, and c-Met, as well as investigations into their COX-2 inhibitory potential . Researchers value this chemotype for its synthetic versatility, making it a valuable building block for the generation of diverse compound libraries for biological screening . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-13(2)11-20(25)23-18-10-9-16(12-14(18)3)24-15(4)22-19-8-6-5-7-17(19)21(24)26/h5-10,12-13H,11H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYCPLQFYIGYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves coupling the quinazolinone derivative with 3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be done using a mixture of concentrated nitric acid and sulfuric acid; halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.

Comparison with Similar Compounds

Key Observations:

  • Quinazolinone vs. Pyrazolyl/Thioureido (Compound 2): The target compound’s quinazolinone core enables π-π stacking in protein binding, whereas Compound 2’s pyrazolyl-thioureido system may enhance metal coordination but lacks planar rigidity .
  • Sulfonamide vs.
  • Heterocyclic Diversity (Compound 4): Compound 4’s pyridinylpyrimidinyl group shares heteroaromaticity with the quinazolinone but lacks the fused bicyclic system, possibly reducing binding affinity for specific kinase pockets .

Pharmacological Inference

  • Target Compound: Quinazolinones are established kinase inhibitors (e.g., EGFR inhibitors). The methyl groups may enhance lipophilicity, improving membrane permeability .
  • Compound 3 : Trifluoromethoxy and sulfonamide groups suggest protease or phosphatase inhibition, leveraging electron-withdrawing effects for transition-state mimicry .
  • Compound 4 : Pyridinylpyrimidinyl motifs are prevalent in kinase inhibitors (e.g., Imatinib analogs), though activity depends on substituent positioning .

Biological Activity

3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is a complex organic compound belonging to the quinazolinone derivatives, which are recognized for their diverse biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which features a quinazolinone moiety linked to a butanamide chain. Its molecular formula is C19H19N3O2C_{19}H_{19}N_{3}O_{2}, with a molecular weight of approximately 319.37 g/mol. The structure is characterized by multiple functional groups that enhance its reactivity and biological interaction potential.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, potentially leading to altered metabolic processes.
  • Apoptosis Induction : It has been suggested that the compound can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in several studies. It has demonstrated activity against:

Bacteria Type Activity Reference
Gram-positiveModerate to high
Gram-negativeModerate

Case Studies

  • Anticancer Studies : A study evaluating the cytotoxic effects of related quinazolinone compounds showed IC50 values indicating potent activity against various cancer cell lines, suggesting that this compound may exhibit similar effects.
  • Antibacterial Studies : In vitro tests have demonstrated that derivatives of quinazolinones can outperform traditional antibiotics like ampicillin in inhibiting bacterial growth, particularly against resistant strains.

Q & A

Q. Methodological Solutions :

  • Use microwave-assisted synthesis to enhance reaction efficiency and reduce steric limitations .
  • Optimize reaction conditions (e.g., solvent polarity, temperature gradients) via high-throughput screening to improve regioselectivity .
  • Employ HPLC-MS for real-time monitoring of intermediates to ensure purity (>95%) .

How can researchers characterize the structural and electronic properties of this compound to validate its identity?

Q. Techniques :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at 2- and 3-positions) and amide bond integrity .
  • X-ray crystallography : Resolve the 3D conformation of the dihydroquinazolinone core to assess steric interactions .
  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. Experimental Design :

  • Kinase inhibition assays : Screen against EGFR or VEGFR2 due to structural similarity to quinazoline-based kinase inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .

Q. Key Considerations :

  • Include positive controls (e.g., gefitinib for EGFR inhibition) .
  • Validate results with triplicate measurements and statistical analysis (p < 0.05) .

Advanced Research Questions

How can computational methods optimize the compound’s binding affinity to a target protein?

Q. Strategy :

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket. Focus on hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in the protein-ligand complex .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for methyl group substitutions to guide SAR .

Q. Validation :

  • Compare computational predictions with experimental SPR (surface plasmon resonance) data for binding kinetics (KD_D) .

How to resolve contradictory data in reaction yield vs. biological activity during optimization?

Q. Case Example :

  • Issue : Higher synthetic yields (80%) correlate with reduced cytotoxicity (IC50_{50} > 50 µM).
  • Root Cause Analysis :
    • Impurity profiling : Trace byproducts (e.g., N-oxide derivatives) may antagonize activity. Use LC-TOF to identify impurities .
    • Isosteric replacements : Replace the 3-methyl group with CF3_3 to balance steric and electronic effects .

Q. Methodology :

  • Apply Design of Experiments (DoE) to decouple variables (e.g., temperature, catalyst loading) .
  • Use multivariate regression to model structure-activity relationships .

What advanced techniques can elucidate the compound’s mechanism of action in complex biological systems?

Q. Approaches :

  • Cryo-EM : Resolve ligand-induced conformational changes in target proteins at near-atomic resolution .
  • Chemical proteomics : Employ click chemistry with an alkyne-tagged analog to map cellular protein targets .
  • Metabolomics : Track downstream metabolic perturbations via LC-HRMS in treated vs. untreated cells .

Q. Data Integration :

  • Combine omics datasets with pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated pathways .

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